molecular formula C22H17F2N3O2S B14924620 5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14924620
M. Wt: 425.5 g/mol
InChI Key: ZSVGGYWFMJRLQE-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes difluoromethyl, methoxyphenyl, and sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one moieties, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-4(1H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby blocking specific metabolic pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted heterocycles and pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. Examples include:

Uniqueness

The uniqueness of 5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17F2N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

5-(difluoromethyl)-7-(3-methoxyphenyl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H17F2N3O2S/c1-12-5-3-7-14(9-12)27-20-18(21(28)26-22(27)30)16(19(23)24)11-17(25-20)13-6-4-8-15(10-13)29-2/h3-11,19H,1-2H3,(H,26,28,30)

InChI Key

ZSVGGYWFMJRLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC(=CC=C4)OC)C(F)F)C(=O)NC2=S

Origin of Product

United States

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